molecular formula C12H9BrN2O3 B5736203 N'-(3-bromobenzoyl)furan-2-carbohydrazide

N'-(3-bromobenzoyl)furan-2-carbohydrazide

Cat. No.: B5736203
M. Wt: 309.11 g/mol
InChI Key: AMWWTYVIFGKSPZ-UHFFFAOYSA-N
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Description

N’-(3-bromobenzoyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carbohydrazide group, with a 3-bromobenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromobenzoyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or under reflux conditions.

Industrial Production Methods

While specific industrial production methods for N’-(3-bromobenzoyl)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromobenzoyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the 3-bromobenzoyl moiety can be reduced to form corresponding alcohols.

    Substitution: The bromine atom in the 3-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the 3-bromobenzoyl group.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a precursor for the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials, such as light-emitting diodes (LEDs) and sensors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of N’-(3-bromobenzoyl)furan-2-carbohydrazide is primarily related to its ability to interact with biological targets through its functional groups. The carbohydrazide moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the bromobenzoyl group can participate in electrophilic aromatic substitution reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chlorobenzoyl)furan-2-carbohydrazide
  • N’-(3-methylbenzoyl)furan-2-carbohydrazide
  • N’-(3-nitrobenzoyl)furan-2-carbohydrazide

Uniqueness

N’-(3-bromobenzoyl)furan-2-carbohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the bromine substituent can be easily replaced with other functional groups, providing a versatile platform for the synthesis of diverse derivatives.

Properties

IUPAC Name

N'-(3-bromobenzoyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-9-4-1-3-8(7-9)11(16)14-15-12(17)10-5-2-6-18-10/h1-7H,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWWTYVIFGKSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330979
Record name N'-(3-bromobenzoyl)furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

372179-83-4
Record name N'-(3-bromobenzoyl)furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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